molecular formula C19H23ClN2O B4714981 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B4714981
M. Wt: 330.8 g/mol
InChI Key: YBRSKUJQOBWWSL-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-2-23-19-10-6-5-9-18(19)22-13-11-21(12-14-22)15-16-7-3-4-8-17(16)20/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRSKUJQOBWWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(2-chlorophenyl)methylpiperazine with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions can be optimized to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-allergic and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as histamine H1 receptors, which play a role in allergic responses. By blocking these receptors, the compound can inhibit the effects of histamine and reduce allergic symptoms. Additionally, it may interact with other molecular pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Reactant of Route 2
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1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

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